An In-depth Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The therapeutic relevance of this scaffold is evidenced by its presence in marketed drugs such as Zolpidem (an ambient hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1] The diverse pharmacological profile of imidazo[1,2-a]pyridine derivatives includes anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3]
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a key intermediate that provides a versatile platform for the synthesis of novel imidazo[1,2-a]pyridine-based drug candidates. The bromine atom at the 7-position serves as a crucial handle for introducing molecular diversity through various cross-coupling reactions, while the methyl ester at the 2-position can be readily modified, for instance, through amidation to connect to other molecular fragments. This strategic placement of functional groups makes it a valuable building block, particularly in the growing field of protein degraders.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, offering a technical resource for researchers in organic synthesis and drug discovery.
Physicochemical Properties
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is typically a solid at room temperature. Its core physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, other properties are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C&#₉;H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 156.5-165.5 °C (for the 3-bromo-7-carboxylate isomer) | [5] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general properties of similar organic molecules. |
| pKa (predicted) | 1.73 ± 0.50 | Inferred from related structures. |
| LogP (predicted) | 2.6 | [6] |
| CAS Number | 1170024-19-7 |
Synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] For the target molecule, this involves the reaction of 2-amino-4-bromopyridine with a methyl 2-halo-3-oxobutanoate derivative. Below is a detailed, step-by-step protocol for a representative synthesis.
Experimental Protocol: Synthesis of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
This two-step procedure involves the initial cyclization to form the carboxylic acid followed by esterification.
Step 1: Synthesis of 7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromopyridine (1.0 eq) and ethanol.
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Addition of Reagents: To the stirred solution, add bromopyruvic acid (1.1 eq).
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid as a solid.[8]
Step 2: Esterification to Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 7-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous methanol.
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Addition of Reagents: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise. Caution: This reaction is exothermic and releases HCl gas.
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Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
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Work-up and Isolation: Remove the solvent under reduced pressure. To the residue, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate as a solid.
Caption: Synthetic workflow for Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate lies in the orthogonal reactivity of its two functional groups. The bromine atom at the 7-position is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The methyl ester at the 2-position can be easily converted into other functional groups, most notably amides, which are prevalent in pharmaceutical compounds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[9] The 7-bromo position of the imidazo[1,2-a]pyridine core is amenable to this reaction, enabling the introduction of aryl, heteroaryl, or alkyl groups.
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Reaction Setup: In a Schlenk flask under an inert atmosphere, combine Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like sodium carbonate or potassium phosphate (2.0-3.0 eq).
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Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
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Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
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Work-up and Isolation: After cooling to room temperature, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction allows for the introduction of primary or secondary amines at the 7-position of the imidazo[1,2-a]pyridine core, providing access to a wide range of arylamine derivatives.
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Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu).[11]
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Solvent: Add an anhydrous, aprotic solvent like toluene or dioxane.
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Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed (monitored by TLC or LC-MS).
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Work-up and Isolation: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Spectral Properties
The structural characterization of Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate relies on standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the imidazo[1,2-a]pyridine core. The proton at the 3-position will likely appear as a singlet. The protons on the pyridine ring will appear as doublets or doublets of doublets in the aromatic region. The methyl ester will exhibit a sharp singlet at approximately 3.9 ppm.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms. The carbonyl carbon of the ester will be found in the downfield region (around 160-165 ppm). The carbons of the heterocyclic core will appear in the aromatic region, with the carbon bearing the bromine atom showing a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Applications in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents.[1] Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate, as a versatile building block, is instrumental in the synthesis of novel compounds for various therapeutic areas.
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Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[2] The ability to functionalize the 7-position of the core allows for the optimization of binding to kinase domains or other cancer-related targets.
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Antiviral and Antimicrobial Agents: The scaffold has been explored for the development of agents against a range of pathogens.[3]
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Protein Degraders: The designation of this compound as a "Protein Degrader Building Block" highlights its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders.[4] The ester functionality can be converted to an amide to link to a ligand for an E3 ubiquitin ligase, while the 7-position can be elaborated to bind to the protein of interest.
Conclusion
Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a high-value building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined chemical properties and the predictable reactivity of its functional groups make it an enabling tool for medicinal chemists. The ability to perform selective modifications at both the 2- and 7-positions provides a clear path for generating libraries of novel compounds for biological screening. As the demand for new and effective therapeutics continues to grow, the importance of versatile and strategically functionalized scaffolds like Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate in drug discovery programs is set to increase.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. calpaclab.com [calpaclab.com]
- 5. H35994.03 [thermofisher.com]
- 6. Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | C9H7BrN2O2 | CID 16210769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. 1019018-46-2|7-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
